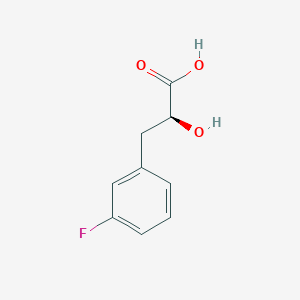

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid

Description

Propriétés

IUPAC Name |

(2S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPMLOIAOWWYEMI-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159415-52-8 | |

| Record name | (2S)-3-(3-fluorophenyl)-2-hydroxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid typically involves the enantioselective reduction of 3-(3-fluorophenyl)-2-oxopropionic acid. This reduction can be achieved using chiral catalysts or biocatalysts to ensure the desired stereochemistry. Common reagents include borane complexes or enzymatic systems that provide high enantioselectivity under mild conditions.

Industrial Production Methods: In industrial settings, the production of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid may involve large-scale catalytic hydrogenation processes. These processes utilize chiral ligands and metal catalysts to achieve high yields and enantiomeric purity. The reaction conditions are optimized to ensure scalability and cost-effectiveness.

Types of Reactions:

Oxidation: The hydroxyl group in (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid can undergo oxidation to form the corresponding ketone or carboxylic acid derivatives.

Reduction: The compound can be reduced to form various alcohol derivatives, depending on the reducing agents and conditions used.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Formation of 3-(3-fluorophenyl)-2-oxopropionic acid or 3-(3-fluorophenyl)propanoic acid.

Reduction: Formation of (S)-3-(3-fluorophenyl)-1,2-propanediol.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid has a wide range of applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and as a probe for studying metabolic pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its unique chemical properties.

Mécanisme D'action

The mechanism of action of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

Role of Fluorine in Drug Design

This property is advantageous in central nervous system (CNS)-targeted HDAC inhibitors .

Activité Biologique

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid (CAS Number: 124980-93-4) is a chiral compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Chemical Formula : C₉H₉O₃F

- Molecular Weight : 184.16 g/mol

- InChIKey : QPMLOIAOWWYEMI-QMMMGPOBSA-N

This compound is characterized by a hydroxyl group and a fluorophenyl substituent on a propionic acid backbone, which contributes to its unique biological properties.

The biological activity of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid is thought to arise from its interactions with various biological targets, including enzymes and receptors. The presence of the fluorophenyl group enhances binding affinity through hydrophobic interactions, while the hydroxyl and carboxylic acid groups participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of target molecules, leading to diverse biological effects.

Biological Activities

Research has indicated several potential biological activities associated with (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid:

Case Studies

- Enzymatic Studies : A study highlighted the use of various microbial strains to synthesize chiral alcohols and amino acids involving similar compounds. The results indicated high yields and enantioselectivity, showcasing the potential for (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid in biocatalysis .

- Structural Analog Comparisons : A comparative analysis with structurally similar compounds revealed differences in biological activity based on the position of substituents like fluorine or bromine. This emphasizes the importance of molecular structure in determining the biological effects of such compounds.

Applications

(S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid has several potential applications across various fields:

- Medicinal Chemistry : It may serve as an intermediate in the synthesis of pharmaceuticals with anti-inflammatory or analgesic properties.

- Biotechnology : Its role in enzyme-catalyzed reactions makes it a candidate for biotechnological applications in drug development and synthesis.

- Industrial Chemistry : The compound can be utilized in producing specialty chemicals and materials due to its unique properties .

Comparative Analysis Table

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (R)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid | 124980-93-4 | Different fluorine substitution position |

| (S)-3-(4-Fluorophenyl)-2-hydroxypropionic Acid | 159415-52-8 | Chiral variant with different biological activity |

| (R)-3-(3-Bromophenyl)-2-hydroxypropionic Acid | 1932233-01-6 | Bromine substitution instead of fluorine |

| 2-(4-Fluorophenyl)propanoic Acid | 2723915 | Lacks hydroxyl group; different reactivity |

This table illustrates the uniqueness of (S)-3-(3-Fluorophenyl)-2-hydroxypropionic Acid compared to other related compounds.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (S)-3-(3-fluorophenyl)-2-hydroxypropionic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective methods is preferred. For example, zinc-mediated Reformatsky reactions in anhydrous THF under nitrogen can yield hydroxypropanoic acid derivatives with >90% enantiomeric excess (ee) when using chiral ligands .

- Key variables : Temperature (-10°C to 30°C), solvent polarity, and catalyst loading (e.g., 5–10 mol% chiral catalysts) critically affect stereochemical outcomes.

Q. Which analytical techniques are optimal for characterizing (S)-3-(3-fluorophenyl)-2-hydroxypropionic acid and its intermediates?

- Methodology :

- NMR : -NMR distinguishes fluorophenyl regioisomers; -NMR confirms stereochemistry via coupling constants (e.g., for vicinal diols) .

- HPLC : Chiral stationary phases (e.g., Chiralpak IA) resolve enantiomers with a mobile phase of hexane:isopropanol (80:20) .

- MS : High-resolution ESI-MS validates molecular ions () and fragmentation patterns .

Q. How does the fluorophenyl group influence the compound’s acidity and solubility in aqueous buffers?

- Data : The electron-withdrawing fluorine at the meta position lowers the pKa of the carboxylic acid (experimental pKa ≈ 2.8 vs. 4.2 for non-fluorinated analogs) . Solubility in PBS (pH 7.4) is limited (<1 mg/mL), necessitating co-solvents like DMSO for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between enantiomers of 3-(3-fluorophenyl)-2-hydroxypropionic acid?

- Case study : The (S)-enantiomer showed 10-fold higher inhibition of bacterial dihydroxyacid dehydrogenase than the (R)-form in kinetic assays ( vs. ) .

- Recommendations : Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and molecular docking to model stereospecific interactions .

Q. What strategies mitigate racemization during large-scale synthesis of the (S)-enantiomer?

- Solutions :

- Avoid prolonged heating (>50°C) in protic solvents (e.g., water, ethanol).

- Use mild bases (e.g., triethylamine) instead of strong bases to prevent epimerization .

- Monitor ee in real-time via inline FTIR or polarimetry .

Q. How do computational models predict the metabolic stability of (S)-3-(3-fluorophenyl)-2-hydroxypropionic acid?

- Insights : Density functional theory (DFT) simulations indicate that fluorination at the 3-position reduces cytochrome P450-mediated oxidation by 60% compared to non-fluorinated analogs .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic protocols (30–85%)?

- Root causes :

- Impurity profiles : Residual zinc or THF in crude products reduces isolated yields .

- Workup methods : Acidic aqueous extraction (pH 2–3) improves purity but may precipitate the product prematurely .

Key Challenges in Current Research

- Stereochemical drift during storage (up to 5% ee loss/month at 4°C) necessitates lyophilization .

- Biological assays : Low solubility complicates IC50 measurements; nanoformulation with PEG improves bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.